molecular formula C16H22N2O3 B5302749 1-(4-propoxybenzoyl)-4-piperidinecarboxamide

1-(4-propoxybenzoyl)-4-piperidinecarboxamide

Cat. No. B5302749
M. Wt: 290.36 g/mol
InChI Key: ZLPUUPLLOPQAEH-UHFFFAOYSA-N
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Description

1-(4-propoxybenzoyl)-4-piperidinecarboxamide, also known as PROB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PROB belongs to the class of piperidine carboxamide derivatives, which have shown promising results in various biological assays.

Scientific Research Applications

1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of many diseases, and 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the progression of these diseases.

Mechanism of Action

The mechanism of action of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation is mediated by various signaling pathways, including NF-κB and MAPK, and 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit these pathways. In neurodegenerative disorders, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. In cancer cells, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been found to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. Inflammation is characterized by the production of pro-inflammatory cytokines, and 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been shown to inhibit the production of these cytokines. In neurodegenerative disorders, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been found to protect against oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

1-(4-propoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-(4-propoxybenzoyl)-4-piperidinecarboxamide also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(4-propoxybenzoyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide for therapeutic use.

Synthesis Methods

The synthesis of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide involves the reaction of 4-propoxybenzoic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The final product is obtained after purification through column chromatography. The yield of the synthesis process is approximately 60-70%.

properties

IUPAC Name

1-(4-propoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-11-21-14-5-3-13(4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h3-6,12H,2,7-11H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPUUPLLOPQAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propoxybenzoyl)piperidine-4-carboxamide

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